molecular formula C16H20N6O2 B7024244 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea

Cat. No.: B7024244
M. Wt: 328.37 g/mol
InChI Key: QIAUBHLBBWGLNG-UHFFFAOYSA-N
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Description

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazole and pyrazolopyrimidine moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole and pyrazolopyrimidine intermediates, followed by their coupling through urea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea stands out due to its unique combination of oxazole and pyrazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-10-7-13-17-6-5-12(22(13)21-10)20-15(23)19-9-14-18-8-11(24-14)16(2,3)4/h5-8H,9H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUBHLBBWGLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)NC(=O)NCC3=NC=C(O3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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